2-Fluoro-4-formyl-6-hydroxybenzoic acid
Description
2-Fluoro-4-formyl-6-hydroxybenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with fluorine (position 2), a formyl group (position 4), and a hydroxyl group (position 6). This unique combination of electron-withdrawing (fluoro, formyl) and electron-donating (hydroxyl) groups imparts distinct physicochemical properties, such as enhanced acidity at the hydroxyl position and reactivity at the formyl group.
Properties
Molecular Formula |
C8H5FO4 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
2-fluoro-4-formyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5FO4/c9-5-1-4(3-10)2-6(11)7(5)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
VBSBYUZOUDQLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent type and position, leading to differences in reactivity, solubility, and functional utility. Below is a systematic comparison:
Substituent Analysis at Key Positions
Position 2 (Fluoro vs. Other Groups) :
- 2-Fluoro (target compound): The fluorine atom’s electronegativity enhances the acidity of the adjacent hydroxyl group (position 6) and stabilizes the aromatic ring via electron withdrawal .
- 2-Methoxy (e.g., 2-Methoxy-4,6-ditrifluoromethylbenzoic acid, ): Methoxy groups are electron-donating, reducing ring acidity but improving lipophilicity. This substitution favors solubility in organic solvents compared to the target compound’s polar hydroxyl group.
Position 4 (Formyl vs. Other Groups) :
- 4-Formyl (target compound): The formyl group enables nucleophilic additions (e.g., Schiff base formation), making it valuable in synthesizing imine-linked derivatives.
- 4-Bromo (e.g., 4-Bromo-2-fluoro-6-methylbenzoic acid, ): Bromine supports cross-coupling reactions (e.g., Suzuki-Miyaura) but lacks the aldehyde’s versatility in condensation reactions .
- 4-Trifluoromethyl (): Trifluoromethyl groups are strongly electron-withdrawing, increasing ring electron deficiency but reducing reactivity compared to formyl.
- Position 6 (Hydroxy vs. Other Groups): 6-Hydroxy (target compound): The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) and acidity (predicted pKa ~2.5–3.5 for the -COOH group and ~9–10 for the -OH group). 6-Methoxy (e.g., 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid, ): Methoxy groups reduce acidity and increase hydrophobicity, favoring membrane permeability in drug design .
Physicochemical and Functional Properties
Research Findings
- Reactivity : The formyl group in the target compound enables efficient condensation with amines, as demonstrated in studies on related aldehydes . In contrast, bromine-substituted analogs (e.g., ) are preferred for palladium-catalyzed couplings .
- Solubility : Hydroxyl groups improve aqueous solubility by ~20–30% compared to methoxy or methyl analogs, critical for bioavailability in drug formulations .
- Acidity : The hydroxyl group’s acidity is amplified by the adjacent fluorine, making the target compound a stronger acid (ΔpKa ~1–2) than its methoxy or methyl counterparts .
Preparation Methods
Directed Formylation via Grignard Exchange
Adapted from CN115124410A, this method employs a halogenated intermediate to introduce the formyl group:
-
Hydroxyl Protection :
-
Bromination :
-
Grignard Exchange and Formylation :
-
Deprotection and Carboxylation :
Key Data :
| Step | Starting Material | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 3-Fluorophenol | 2-Bromopropane, K₂CO₃, 80°C | 90% |
| 2 | 1-Fluoro-3-isopropoxybenzene | Dibromohydantoin, CH₂Cl₂ | 85% |
| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | iPrMgCl, DMF, -10°C | 75% |
| 4 | 2-Fluoro-4-isopropoxybenzaldehyde | BCl₃, CH₂Cl₂ | 88% |
Hydrolysis of Difluoro Precursors
A parallel approach modifies 2,4-difluorobenzoic acid derivatives:
-
Selective Hydroxylation :
-
Formylation :
Key Data :
| Step | Starting Material | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 2,4-Difluorobenzoic acid | NaOH, DMSO, 130°C | 90% |
| 2 | 2-Fluoro-6-hydroxybenzoic acid | POCl₃, DMF, 0°C | 68% |
Stepwise Reaction Mechanisms
Grignard-Formylation Pathway
-
Bromination : Electrophilic aromatic substitution (EAS) occurs at the position ortho to fluorine, favored by its electron-withdrawing effect.
-
Grignard Exchange : Mg insertion into the C-Br bond forms a benzylmagnesium bromide intermediate.
-
DMF Reaction : Quenching with DMF delivers the aldehyde via nucleophilic acyl substitution.
Hydroxyl-Directed Formylation
-
Vilsmeier-Haack Mechanism : The hydroxyl group activates the ring, enabling electrophilic attack by the chloroiminium ion at position 4.
Optimization Strategies
-
Protecting Group Selection : Isopropyl protection minimizes steric hindrance during bromination and simplifies deprotection.
-
Temperature Control : Maintaining -10°C during Grignard exchange prevents side reactions.
-
Solvent Choice : DMSO enhances hydroxide nucleophilicity in hydrolysis steps.
Analytical Characterization
-
NMR Spectroscopy :
-
HPLC Purity : >99.5% achieved via column chromatography (ethyl acetate/n-heptane).
Challenges and Solutions
-
Regioselectivity : Competing substitution patterns mitigated by using bulky protecting groups.
-
Carboxylic Acid Stability : Methyl ester intermediates prevent decarboxylation during formylation.
Applications in Medicinal Chemistry
2-Fluoro-4-formyl-6-hydroxybenzoic acid serves as a precursor for:
Q & A
Q. What are the standard synthetic routes for preparing 2-fluoro-4-formyl-6-hydroxybenzoic acid, and what are their critical optimization parameters?
The synthesis often involves multi-step halogenation and oxidation reactions. A common approach starts with fluoro-substituted precursors, such as 2-fluoro-4-methoxyacetophenone, followed by cleavage of methyl groups using HOBr or BBr₃ to introduce hydroxyl and formyl functionalities . Key parameters include reaction temperature (e.g., BBr₃ reactions require anhydrous conditions at −78°C) and purification via HPLC with acetic acid-methanol-water gradients to isolate the product .
Q. How can researchers characterize the purity and structural integrity of 2-fluoro-4-formyl-6-hydroxybenzoic acid?
Combined analytical techniques are essential:
Q. What safety precautions are critical when handling 2-fluoro-4-formyl-6-hydroxybenzoic acid?
Refer to GHS-compliant protocols:
Q. What solvents and reaction conditions are optimal for derivatizing the formyl group in this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones). Microwave-assisted synthesis (300 W, 7 min) can enhance reaction efficiency for derivatives .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?
Fluorine’s electronegativity increases the acidity of the phenolic hydroxyl group (pKa ~8.5 vs. ~10 for non-fluorinated analogs), enhancing hydrogen-bonding interactions in biological systems. This modification improves binding affinity to enzymes like dihydrofolate reductase, as shown in bacterial studies .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 25% vs. 57–90%) for derivatives of this compound?
Yield discrepancies often arise from:
Q. How can researchers design stability studies for 2-fluoro-4-formyl-6-hydroxybenzoic acid under varying pH and temperature conditions?
Q. What computational methods predict the compound’s potential as a pharmacophore in drug discovery?
Q. How do multi-step synthesis protocols for complex derivatives (e.g., chromenones) address regioselectivity challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
